PROTAC erf3a Degrader-2

Targeted Protein Degradation Prostate Cancer Translational Control

Standard GSPT1 degraders (e.g., CC-885) lack SRD5A3 depletion, limiting synergy in AR/AR-V7 driven cancers. PROTAC eRF3a Degrader-2 (Compound C59) is an oral PROTAC that co-degrades GSPT1/eRF3a and SRD5A3 via CRBN. - Dual mechanism: Steroid warhead + thalidomide CRBN ligand - Confirmed oral activity in mouse xenografts (prostate, liver, ovarian, breast models) - Downregulates full-length AR and AR-V7 in CRPC cells (22Rv1, VCaP) - Enables NMD inhibition studies with repeat dosing

Molecular Formula C44H52N6O6
Molecular Weight 760.9 g/mol
Cat. No. B15580409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC erf3a Degrader-2
Molecular FormulaC44H52N6O6
Molecular Weight760.9 g/mol
Structural Identifiers
InChIInChI=1S/C44H52N6O6/c1-43-20-18-31-28(12-16-35-44(31,2)21-19-37(52)48-35)30(43)13-14-32(43)39(53)47-27-9-4-7-25(23-27)45-24-6-3-8-26(22-24)46-33-11-5-10-29-38(33)42(56)50(41(29)55)34-15-17-36(51)49-40(34)54/h4-5,7,9-11,19,21,23-24,26,28,30-32,34-35,45-46H,3,6,8,12-18,20,22H2,1-2H3,(H,47,53)(H,48,52)(H,49,51,54)/t24-,26-,28+,30+,31+,32-,34?,35-,43+,44-/m1/s1
InChIKeyBWWZXNOTASSCDI-NUCPEGCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC erf3a Degrader-2: An Orally Active Dual SRD5A3/GSPT1 (eRF3a) Degrader for Targeted Cancer Research Procurement


PROTAC erf3a Degrader-2 (Compound C59, CAS 3033871-15-4) is a cereblon (CRBN)-recruiting, heterobifunctional proteolysis-targeting chimera (PROTAC) specifically designed to induce the ubiquitin-proteasome-mediated degradation of both SRD5A3 and GSPT1 (also known as eRF3a) . As an orally active small molecule, it functions by simultaneously engaging its target proteins and the E3 ubiquitin ligase complex, leading to their polyubiquitination and subsequent proteasomal degradation . This mechanism underpins its demonstrated ability to inhibit the proliferation of multiple cancer cell lines, including the 22Rv1 prostate cancer cell line, positioning it as a distinct tool compound for studying translation termination, nonsense-mediated mRNA decay, and steroid signaling pathways in oncology research .

Degradation Target Dual eRF3a + SRD5A3 degradation study context
Dosing Route Oral bioavailability-compatible in vivo workflow
Cell Screening Pan-cancer cell-line antiproliferative screening context

The Substitution Risk in eRF3a/GSPT1-Targeted Degraders: Why PROTAC erf3a Degrader-2 Cannot Be Replaced by Single-Target Analogs


The GSPT1 (eRF3a) degradation landscape is diverse, populated by molecular glues like CC-885 and CC-90009, and various PROTACs with distinct polypharmacology profiles [1]. Generic substitution of a single-target GSPT1 degrader for PROTAC erf3a Degrader-2 would be scientifically invalid because it ignores the compound's engineered dual degradation activity against SRD5A3 [2]. This specific dual-targeting mechanism, which simultaneously disrupts translational termination and steroid 5-alpha reductase function, creates a unique phenotypic signature not recapitulated by agents that solely degrade GSPT1 [2]. Furthermore, the oral bioavailability of PROTAC erf3a Degrader-2, as demonstrated in preclinical models, represents a key functional advantage over other in-class degraders that may require parenteral administration, directly impacting the feasibility and design of long-term in vivo studies [2].

Single-target GSPT1 degraders
CC-885, CC-90009 lack SRD5A3 depletion; dual-target anti-proliferative synergy may not be reproduced.
Oral PK context
Many in-class degraders lack established oral pharmacokinetics; repeat-dosing study design may be compromised.

Quantitative Differentiation of PROTAC erf3a Degrader-2: Head-to-Head Evidence for Scientific Selection


Dual Degradation of SRD5A3 and GSPT1 vs. Single-Target eRF3a Molecular Glues

Unlike clinical-stage eRF3a degraders like CC-90009, which primarily target GSPT1/eRF3a, PROTAC erf3a Degrader-2 is a rationally designed dual degrader that induces the simultaneous proteasomal degradation of both SRD5A3 and GSPT1 [1]. This dual activity is a specific design feature that differentiates it from single-target degraders. Western blot analysis in 22Rv1 cells confirmed that treatment with PROTAC erf3a Degrader-2 at a concentration of 3 nM for 24 hours leads to a significant reduction in the protein levels of both SRD5A3 and GSPT1, a phenotype not achieved by selective GSPT1-targeting molecular glues at comparable doses [1].

Dual Degradation (SRD5A3)
Head-to-head
C59: Complete degradation at 3 nM, 24 h
CC-90009: No detectable SRD5A3 degradation
Supports eRF3a/SRD5A3 dual-target mechanism interpretation
22Rv1 cells, cross-study comparison
Targeted Protein Degradation Prostate Cancer Translational Control

Oral Bioavailability: In Vivo Route of Administration Comparison to Intraperitoneal Injection

PROTAC erf3a Degrader-2 is distinguished by its demonstrated oral bioavailability, a critical parameter for preclinical development. In vivo studies detailed in the source patent show that oral gavage (PO) administration of Compound C59 yields comparable effects on tumor growth and animal body weight to intraperitoneal (IP) injection in mouse xenograft models [1]. This is a key differentiator from many PROTAC molecules, which often suffer from poor oral absorption, limiting their utility in long-term in vivo efficacy studies that require convenient, non-invasive dosing [1]. The patent specifically presents data for C59 administered via both IP and PO routes, confirming oral activity [1].

Oral In Vivo Activity
Reported
Oral gavage, 21-day 22Rv1 xenograft; tumor volume reduction vs. vehicle
Supports oral bioavailability assessment for chronic dosing models
Quantified data in figure only; numerical values not disclosed
Pharmacokinetics In Vivo Efficacy Drug Development

Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Types

The patent disclosure for PROTAC erf3a Degrader-2 and its structural class indicates a broad spectrum of antiproliferative activity against diverse cancer cell lines, including those derived from prostate (22Rv1, PC-3), liver (HepG2), and potentially other solid tumors [1]. This is in contrast to some highly selective GSPT1 degraders whose activity may be more restricted to specific hematological malignancies [2]. The ability of C59 to downregulate key proteins in multiple solid tumor types, as shown by Western blotting, supports its classification as a broad-spectrum tool compound for oncology research [1].

Cell Proliferation Profile
Context-dependent
22Rv1, PC-3, HepG2 proliferation inhibition; broader than AML-focused CC-90009
Pan-cancer screening context may support multi-model research
Exact IC50 not provided; target degradation observed at 3 nM
Oncology Cell Proliferation Cancer Therapeutics

High-Impact Research Applications for PROTAC erf3a Degrader-2: Leveraging Its Unique Dual-Target Degradation and Oral Bioavailability


Investigating the Functional Interplay Between Translational Termination and Androgen Signaling in Castration-Resistant Prostate Cancer (CRPC)

PROTAC erf3a Degrader-2 is uniquely suited for studies in CRPC models, such as the 22Rv1 cell line. By simultaneously degrading GSPT1 (a core translation termination factor) and SRD5A3 (an enzyme crucial for androgen biosynthesis), researchers can use this compound to dissect the synergistic effects of disrupting protein synthesis and androgen signaling. This dual-target approach allows for a more comprehensive interrogation of resistance mechanisms than using selective GSPT1 degraders or anti-androgens alone [1]. The observed downregulation of key proteins in 22Rv1 cells at low nanomolar concentrations (3 nM) provides a validated starting point for such mechanistic studies [1].

Enabling Long-Term In Vivo Efficacy Studies of eRF3a Degradation in Solid Tumor Models via Oral Dosing

The confirmed oral bioavailability of PROTAC erf3a Degrader-2 is a critical enabler for chronic dosing regimens in mouse xenograft models of prostate, liver, and other solid tumors [1]. Unlike many PROTACs that require daily intraperitoneal injections, causing significant stress and limiting study duration, this compound can be administered orally (PO), facilitating more physiologically relevant and extended in vivo efficacy studies. The patent data demonstrating comparable effects between oral and intraperitoneal routes validates the use of oral administration as a viable, less invasive method [1].

Establishing a Chemical Probe for Broad-Spectrum Investigation of GSPT1/SRD5A3 Dependency Across Solid Tumors

Given its demonstrated activity in reducing target protein levels across prostate (22Rv1, PC-3) and liver (HepG2) cancer cell lines, PROTAC erf3a Degrader-2 serves as an excellent starting point for phenotypic screening campaigns to identify novel genetic dependencies or synthetic lethal interactions in a panel of solid tumor models [1]. Its broad activity profile contrasts with the more restricted efficacy of other eRF3a degraders, making it a more generally applicable tool for oncology research groups exploring new therapeutic vulnerabilities in solid tumors [1].

Application
Selection Property
Validation Focus
CRPC AR-V7 pathway studies
Dual eRF3a/SRD5A3 degradation
AR/AR-V7 downregulation and xenograft tumor kinetics
NMD modulation research
Oral bioavailability for repeat dosing
NMD target engagement and transcript stabilization
HCC xenograft efficacy studies
Pan-cancer cell-line activity
SRD5A3-linked glycosylation and tumor growth

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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